molecular formula C20H22FN3O5S B2480099 Methyl 2-(2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate CAS No. 946238-53-5

Methyl 2-(2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate

Cat. No.: B2480099
CAS No.: 946238-53-5
M. Wt: 435.47
InChI Key: AZDULJYBZJBWHF-UHFFFAOYSA-N
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Description

Methyl 2-(2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H22FN3O5S and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

The synthesis and evaluation of analogs and derivatives related to Methyl 2-(2-(6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate have been a significant area of research. For instance, studies have shown the synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives exhibiting potent anticonvulsant activities, rivaling phenytoin in efficacy. These findings extend the structure-activity relationships for this class of compounds, highlighting their potential in treating seizures (H. Kohn et al., 1993).

Antibacterial and Antimicrobial Activity

Another research domain explores the antimicrobial and antibacterial properties of related compounds. A study synthesized a new series of thiadiazole derivatives, demonstrating significant inhibitory activity against Helicobacter pylori, with some compounds outperforming standard drugs like metronidazole (N. Mohammadhosseini et al., 2009).

Antioxidant Properties and Photovoltaic Efficiency

Research into the photovoltaic and antioxidant applications of benzothiazolinone acetamide analogs, including derivatives similar to the compound , reveals their potential in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them viable for photovoltaic applications. Moreover, their antioxidant properties indicate a possible protective role against oxidative stress (Y. Mary et al., 2020).

Anticancer Activity

A significant area of investigation is the synthesis of novel 2-substituted benzimidazole derivatives, demonstrating considerable anticancer activity against various cancer cell lines. This research emphasizes the therapeutic potential of structurally related compounds in oncology (Hanan M Refaat, 2010).

Neurotoxicity and Anticonvulsant Evaluation

Further studies delve into the anticonvulsant activity and neurotoxicity of benztriazoles with mercapto-triazole and heterocycle substituents, identifying compounds with significant efficacy in electroshock and pentylenetetrazole seizure tests, offering a promising outlook for the development of new anticonvulsant drugs (Dachuan Liu et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Some methyl benzoate derivatives have been found to act as stimulators of soluble guanylate cyclase, suggesting potential use in the treatment of cardiovascular disorders .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Properties

IUPAC Name

methyl 2-[[2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S/c1-29-20(26)16-8-3-5-10-18(16)22-19(25)14-24-12-6-11-23(30(24,27)28)13-15-7-2-4-9-17(15)21/h2-5,7-10H,6,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDULJYBZJBWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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